

# Hexadecyldimethylamine (HDMA): A Technical Guide to its Health Hazards and Toxicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hexadecyldimethylamine

Cat. No.: B057324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Hexadecyldimethylamine** (HDMA), also known as N,N-dimethylhexadecan-1-amine, cetyltrimethylammonium, or dimethyl palmitamine, is a tertiary fatty amine with a wide range of industrial and commercial applications. It serves as an intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaine surfactants, which are used in cosmetics, hair conditioning agents, emulsifiers, and antistatic agents. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling procedures. This technical guide provides an in-depth overview of the health hazards and toxicity of HDMA, summarizing available quantitative data, detailing experimental methodologies, and exploring its potential mechanism of action.

## Physicochemical Properties

HDMA is a clear, colorless to yellowish liquid with a fish-like odor. It is insoluble in water but soluble in organic solvents like chloroform and alcohol. Key physicochemical properties are summarized below:

| Property          | Value                             |
|-------------------|-----------------------------------|
| CAS Number        | 112-69-6                          |
| Molecular Formula | C <sub>18</sub> H <sub>39</sub> N |
| Molecular Weight  | 269.51 g/mol                      |
| Melting Point     | 12°C                              |
| Boiling Point     | 148°C at 2 mmHg                   |
| Density           | 0.801 g/mL at 20°C[1]             |
| Flash Point       | 147°C                             |
| LogP              | 6.02930                           |

## Toxicological Profile: A Summary of Quantitative Data

The toxicity of **Hexadecyldimethylamine** has been evaluated through various studies, primarily focusing on acute toxicity, skin and eye irritation, and genotoxicity. The following tables summarize the available quantitative data.

**Table 1: Acute Toxicity Data for Hexadecyldimethylamine**

| Endpoint         | Species | Route        | Value        | Reference |
|------------------|---------|--------------|--------------|-----------|
| LD <sub>50</sub> | Rat     | Oral         | 1450 mg/kg   |           |
| LD <sub>50</sub> | Mouse   | Oral         | > 3000 mg/kg |           |
| LD <sub>50</sub> | Mouse   | Subcutaneous | > 3000 mg/kg |           |

**Table 2: Skin and Eye Irritation Data for Hexadecyldimethylamine**

| Endpoint                  | Species | Result                    | Reference |
|---------------------------|---------|---------------------------|-----------|
| Skin Irritation/Corrosion | Rabbit  | Corrosive                 |           |
| Eye Irritation            | Rabbit  | Causes serious eye damage |           |

**Table 3: Genotoxicity Data for Hexadecyldimethylamine**

| Assay                      | Test System            | Result            | Reference |
|----------------------------|------------------------|-------------------|-----------|
| Ames Test                  | Salmonella typhimurium | No data available |           |
| In vitro Micronucleus Test | Mammalian Cells        | No data available |           |

Note: While specific genotoxicity data for HDMA is limited in the public domain, related long-chain amines have been investigated. Further testing is required for a conclusive assessment.

## Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological assessments, based on OECD guidelines, which are the standard for regulatory toxicology.

### Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by the LD<sub>50</sub> (median lethal dose), which is the dose that is lethal to 50% of the tested animal population.[\[2\]](#)[\[3\]](#)

- **Test Animals:** Healthy, young adult rats of a single strain are used.[\[3\]](#)
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[\[3\]](#) The substance is typically dissolved or

suspended in a suitable vehicle.

- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

## Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.[\[4\]](#)

- Test Animals: Healthy, young adult albino rabbits are typically used.[\[5\]](#)
- Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
- Application of Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm<sup>2</sup>) and covered with a gauze patch and non-irritating tape.[\[4\]](#)
- Exposure Duration: The exposure period is typically 4 hours.[\[4\]](#)
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[5\]](#) The reversibility of any observed effects is also assessed.

## Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[\[6\]](#)

- Test Animals: Healthy, young adult albino rabbits are used.[\[3\]](#)[\[7\]](#)

- Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3][7]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[7] The reversibility of any lesions is also evaluated.

## Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period. It helps in determining the No-Observed-Adverse-Effect Level (NOAEL).[8][9]

- Test Animals: Typically, rats are used.[8]
- Dose Groups: At least three dose groups and a control group are used.
- Administration: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.[8]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
- Clinical Pathology: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.
- Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically. Histopathological examination of selected organs is performed. [10]

## Potential Mechanism of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by HDMA in mammalian cells are scarce, its chemical structure as a cationic amphiphilic drug (CAD) provides strong indications of its likely mechanism of toxicity. CADs are characterized by a hydrophobic ring structure and a hydrophilic side chain containing a cationic amine group.[11]

## Lysosomotropism and Lysosomal Disruption

Due to their chemical nature, CADs like HDMA can freely diffuse across cell membranes and accumulate in acidic organelles, particularly lysosomes.[\[11\]](#) Inside the lysosome, the amine group becomes protonated, trapping the molecule. This accumulation can lead to several cytotoxic effects:

- **Inhibition of Lysosomal Enzymes:** The increase in pH and direct interaction with lysosomal enzymes can inhibit their function, leading to the accumulation of undigested material and a condition known as **phospholipidosis**.[\[12\]](#)
- **Lysosomal Membrane Permeabilization (LMP):** The accumulation of HDMA within the lysosome can destabilize the lysosomal membrane, leading to the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm.[\[13\]](#)

The release of these enzymes into the cytoplasm can trigger a cascade of events leading to cell death, including apoptosis and necrosis.

[Click to download full resolution via product page](#)

Proposed mechanism of HDMA-induced cytotoxicity.

# Experimental Workflow for In Vitro Cytotoxicity Assessment

To investigate the cytotoxic potential of HDMA and elucidate its mechanism of action, a series of in vitro assays can be employed. A typical workflow is outlined below.



[Click to download full resolution via product page](#)

Workflow for in vitro cytotoxicity assessment of HDMA.

## Genotoxicity

The potential for a substance to cause genetic damage is a critical toxicological endpoint.

Standard assays for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test.

## Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

- **Test System:** Multiple strains of *S. typhimurium* and/or *E. coli* are used to detect different types of mutations.[\[14\]](#)
- **Metabolic Activation:** The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[\[15\]](#)
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without S9 mix, and plated on a minimal agar medium.
- **Evaluation:** A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

## In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

- **Test System:** Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[\[16\]](#)[\[17\]](#)
- **Procedure:** Cells are exposed to the test substance at several concentrations, with and without metabolic activation.[\[18\]](#)

- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure.[18]
- Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

## Conclusion

**Hexadecyldimethylamine** (HDMA) is classified as harmful if swallowed and causes severe skin burns and eye damage.[19] Its cationic amphiphilic nature suggests a likely mechanism of toxicity involving accumulation in lysosomes, leading to lysosomal dysfunction and subsequent cell death. While quantitative data on repeated dose and genotoxicity are limited in publicly available literature, the provided experimental protocols based on OECD guidelines offer a framework for comprehensive toxicological evaluation. For professionals in research, drug development, and chemical safety, a thorough understanding of these potential hazards is crucial for implementing appropriate safety measures and for the development of safer alternatives. Further research into the specific signaling pathways affected by HDMA in mammalian cells is warranted to fully elucidate its toxicological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Hexadecyldimethylamine | CAS#:112-69-6 | Chemsoc [chemsoc.com]
2. Registration Dossier - ECHA [echa.europa.eu]
3. In vivo Eye Irritation / Serious Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
4. oecd.org [oecd.org]
5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
7. chemview.epa.gov [chemview.epa.gov]

- 8. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. [PDF] New insights into the intracellular distribution pattern of cationic amphiphilic drugs | Semantic Scholar [semanticscholar.org]
- 11. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca<sup>2+</sup> release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Frontiers | Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment [frontiersin.org]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. scantox.com [scantox.com]
- 16. ECVAM retrospective validation of in vitro micronucleus test (MNT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hexadecyldimethylamine (HDMA): A Technical Guide to its Health Hazards and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057324#health-hazards-and-toxicity-of-hexadecyldimethylamine-exposure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)